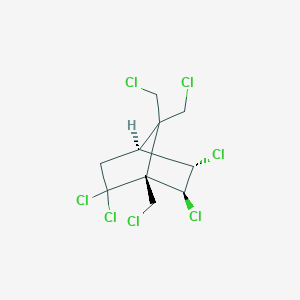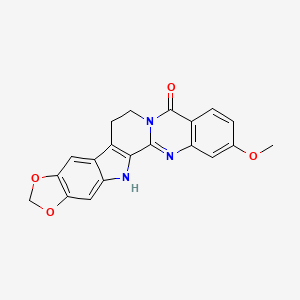
Orisuaveoline B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orisuaveoline B is a natural product found in Vepris suaveolens with data available.
Scientific Research Applications
Oxidative Burst Inhibitory and Cytotoxic Properties
Orisuaveoline B, isolated from Oricia suaveolens, has shown potential in inhibiting oxidative burst and exhibiting cytotoxicity against lung carcinoma cells. This indicates its potential application in the field of cancer research and therapy. The oxidative burst inhibitory activity in a chemoluminescence assay and cytotoxicity against A549 lung carcinoma cells are key areas of interest (Wansi et al., 2008).
Synthetic Accessibility
The first total synthesis of orisuaveolines A and B was achieved, highlighting the chemical feasibility and accessibility of these compounds for further research and potential pharmaceutical applications. This synthesis method provides a pathway to produce these compounds from inexpensive, commercially available materials (Zhang et al., 2013).
Potential Therapeutic Applications
While specific studies directly investigating the therapeutic applications of orisuaveoline B are limited, the general pharmacological properties of similar compounds and the methods of synthesis suggest potential applications in medicinal chemistry and drug development. The understanding of drug discovery and development processes (Drews, 2000) and the synthesis of related compounds (Mistry et al., 2013) provide a framework for exploring orisuaveoline B in these areas.
properties
Product Name |
Orisuaveoline B |
|---|---|
Molecular Formula |
C20H15N3O4 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-methoxy-18,20-dioxa-3,11,24-triazahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-1(14),2,4(9),5,7,15,17(21),22-octaen-10-one |
InChI |
InChI=1S/C20H15N3O4/c1-25-10-2-3-12-14(6-10)22-19-18-11(4-5-23(19)20(12)24)13-7-16-17(27-9-26-16)8-15(13)21-18/h2-3,6-8,21H,4-5,9H2,1H3 |
InChI Key |
XQLMMQLYXOMQKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N3CCC4=C(C3=N2)NC5=CC6=C(C=C45)OCO6 |
synonyms |
orisuaveoline B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



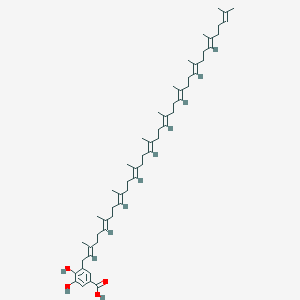
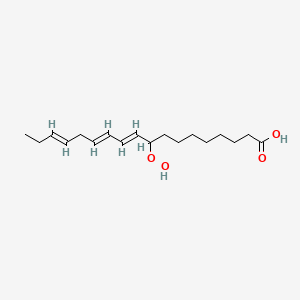
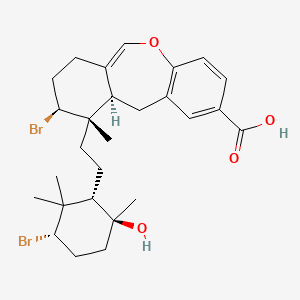
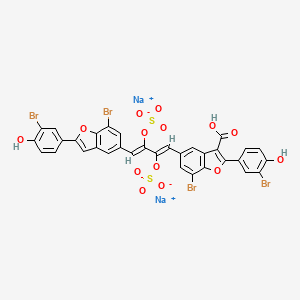
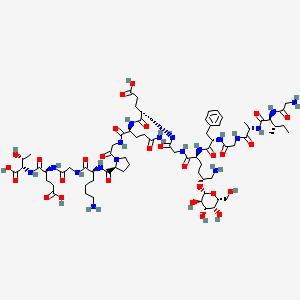
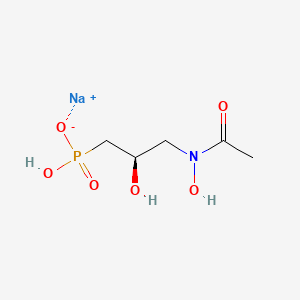
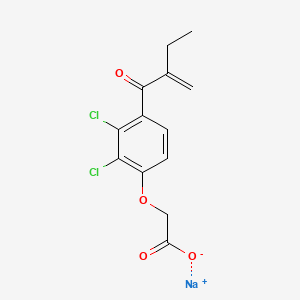
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)



![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)

